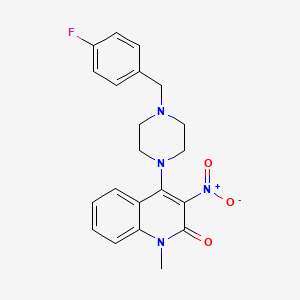

4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

説明

特性

IUPAC Name |

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-23-18-5-3-2-4-17(18)19(20(21(23)27)26(28)29)25-12-10-24(11-13-25)14-15-6-8-16(22)9-7-15/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJUMZQGIHRGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Methylation: The nitrated quinoline is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Piperazine Introduction: The methylated nitroquinoline is reacted with 4-fluorobenzylpiperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of various nucleophiles to the fluorobenzyl group.

科学的研究の応用

Overview

4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural properties. This compound features a quinoline core, a piperazine ring, and a fluorobenzyl group, which contribute to its potential interactions with multiple biological targets.

Medicinal Chemistry

The compound is primarily investigated for its potential as a tyrosinase inhibitor , which plays a crucial role in the synthesis of melanin. Inhibition of tyrosinase can be beneficial for treating hyperpigmentation disorders such as melasma and age spots. Studies have shown that 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one exhibits significant inhibitory activity against tyrosinase, indicating its potential as a therapeutic agent in dermatology .

Biochemical Studies

This compound has been shown to induce apoptosis in various cancer cell lines, including BT-474 and HeLa cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. The ability to target these pathways makes it a candidate for further research in oncology.

Neuropharmacology

In neuropharmacological studies, 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has been explored for its effects on neurotransmitter receptors. Its structure suggests potential interactions with serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders such as depression and anxiety .

Industrial Applications

The compound's unique chemical properties make it suitable for use in the development of agrochemicals and other specialty chemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides that target specific biological pathways in pests without affecting non-target organisms.

Case Study 1: Tyrosinase Inhibition

A study published in PubMed Central evaluated the inhibitory effects of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one on tyrosinase activity. The results indicated an IC50 value of approximately 0.18 µM, showcasing its strong potential as a competitive inhibitor. This finding supports its application in treating hyperpigmentation disorders .

Case Study 2: Cancer Cell Apoptosis

Research conducted on the effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. This pathway highlights its potential utility in cancer therapeutics, warranting further investigation into its efficacy and safety profiles.

作用機序

The mechanism of action of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin, thereby reducing pigmentation . The piperazine ring and fluorobenzyl group play crucial roles in its binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Variations

L-750,667 (Azaindole Derivative)

- Structure : Azaindole core with 4-fluorobenzyl-piperazine.

- Activity : High-affinity dopamine D4 receptor antagonist (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors .

- Key Difference: The azaindole core vs. quinolinone in the target compound. Azaindoles are smaller and more lipophilic, which may enhance CNS penetration but reduce selectivity for non-D4 receptors.

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives

- Structure : Pyridin-2(1H)-one core with piperazine-phenyl substituents.

- Activity: Potent serotonin (5-HT) reuptake inhibitors (SSRIs) with in vitro EC50 values in the nanomolar range .

4-[4-Fluoro-3-(Piperazin-1-ylcarbonyl)benzyl]phthalazin-1(2H)-one

- Structure : Phthalazin-1(2H)-one core with 4-fluorobenzyl-piperazine.

- Key Difference: The phthalazinone core introduces an additional nitrogen, altering hydrogen-bonding capabilities compared to quinolinone.

Substituent Modifications

3-[[4-(4-Fluorobenzyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

- Structure : Pyrrolopyridine core with 4-fluorobenzyl-piperazine.

- Activity : Dopaminergic ligand with unspecified potency .

- Key Difference: The pyrrolopyridine core may enhance interactions with dopamine receptors via π-π stacking, whereas the quinolinone’s nitro group could confer unique electronic effects.

Brexpiprazole Impurities (e.g., 依匹哌唑杂质19)

- Structure: Quinolin-2(1H)-one core with benzothiophene-piperazine substituents.

- Activity : Metabolites or synthetic intermediates of brexpiprazole, a serotonin-dopamine activity modulator .

- Key Difference : Replacement of the nitro and methyl groups in the target compound with benzothiophene moieties shifts activity toward 5-HT2A/D2 receptor modulation.

Pharmacological Profile Comparison

Key Structural and Functional Insights

Piperazine Role : The 4-fluorobenzyl-piperazine group is critical for receptor binding across analogs, likely engaging in hydrophobic interactions and hydrogen bonding with CNS targets .

Core Heterocycle Impact: Quinolin-2(1H)-one (target compound): Enhances planarity and aromaticity, favoring interactions with monoamine receptors. Azaindole (L-750,667): Increases lipophilicity, improving blood-brain barrier penetration . Phthalazinone (): Introduces additional hydrogen-bond acceptors, shifting activity toward PARP inhibition .

生物活性

The compound 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the synthesis of melanin, and its inhibition can be beneficial in treating hyperpigmentation disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Tyrosinase Inhibition

Research indicates that 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one acts as a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR). The compound demonstrated an IC50 value of 0.18 μM , significantly more potent than the reference compound kojic acid, which has an IC50 of 17.76 μM .

The docking studies suggest that the compound binds effectively to the active site of tyrosinase, preventing substrate binding and thus inhibiting melanin production. This mechanism is crucial for developing therapies aimed at reducing skin pigmentation.

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells have shown that this compound exerts antimelanogenic effects without cytotoxicity. The absence of cytotoxicity is particularly noteworthy as it suggests a favorable safety profile for potential therapeutic use .

Comparative Efficacy

The following table summarizes the IC50 values of various tyrosinase inhibitors compared to 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one :

| Compound Name | IC50 (μM) |

|---|---|

| 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one | 0.18 |

| Kojic Acid | 17.76 |

| Other Tyrosinase Inhibitors (e.g., Arbutin) | Varies |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Tyrosinase Inhibition : A comprehensive study evaluated various derivatives based on the piperazine moiety for their inhibitory effects on tyrosinase. The findings highlighted that modifications to the piperazine structure could enhance inhibitory activity, with 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one emerging as one of the most potent candidates .

- Docking Studies : Computational docking studies have elucidated the binding interactions between the compound and tyrosinase, confirming its mechanism as a competitive inhibitor. These studies provide insights into how structural modifications can influence binding affinity and selectivity .

- Safety Profile Evaluation : In vivo assessments are necessary to further establish the safety profile of this compound, especially concerning long-term use in hyperpigmentation treatments. Preliminary results indicate promising outcomes regarding cytotoxicity in cellular models .

Q & A

Basic Question: What synthetic routes are recommended for synthesizing 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via a multi-step approach, including:

Quinoline Core Formation : Start with nitration and methylation of a quinolin-2(1H)-one precursor.

Piperazine Coupling : React the intermediate with 4-fluorobenzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Nitro Group Introduction : Use nitric acid/sulfuric acid mixtures for nitration at the 3-position of the quinoline ring.

Optimization involves controlling reaction times (e.g., 12–24 hours for piperazine coupling ) and purification via column chromatography or preparative TLC. Key parameters include solvent choice (e.g., ethanol for nucleophilic substitution ), stoichiometric ratios (1.2–1.5 equivalents of 4-fluorobenzyl halide), and temperature modulation to minimize side reactions.

Basic Question: What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Answer:

Standard characterization methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR signals for the 4-fluorobenzyl group: δ 7.2–7.4 ppm for aromatic protons, δ 3.5–3.7 ppm for CH₂-N ).

- Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., [M+H]⁺ peaks ).

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry (if crystalline derivatives are available) .

- Elemental Analysis : Verify purity (>95%) and elemental composition .

Advanced Question: How can researchers resolve contradictions in reported antiproliferative activity across different cell lines?

Answer:

Contradictory data may arise from variations in:

- Cell Line Sensitivity : Test across panels (e.g., NCI-60) to identify lineage-specific effects.

- Assay Conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and concentrations (IC₅₀ ranges: 0.1–10 µM ).

- Mechanistic Context : Evaluate downstream targets (e.g., VEGFR-2 inhibition vs. PARP-1/2 activity ). Use siRNA knockdown or inhibitor co-treatment to isolate pathways.

- Metabolic Stability : Assess compound stability in cell culture media (e.g., serum protein binding ).

Advanced Question: What strategies are recommended for improving the selectivity of this compound toward kinase targets while minimizing off-target effects?

Answer:

- Structural Optimization : Modify the quinoline nitro group to reduce electrophilicity (e.g., replace with cyano or sulfonamide groups).

- Fragment-Based Design : Use the 4-fluorobenzylpiperazine fragment as a scaffold for hybrid molecules targeting specific kinases (e.g., tyrosine kinases ).

- Computational Docking : Perform molecular dynamics simulations to predict binding affinities (e.g., using CCP4 suite for crystallographic data alignment ).

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits.

Basic Question: What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?

Answer:

- In Vitro :

- In Vivo :

Advanced Question: How can computational methods aid in elucidating the compound’s interaction with PARP-1/2 enzymes?

Answer:

- Molecular Modeling : Use AutoDock Vina to dock the compound into PARP-1’s catalytic domain (PDB: 4UND). Key interactions include hydrogen bonding between the nitro group and Gly863 .

- Binding Free Energy Calculations : Apply MM-GBSA to quantify contributions from van der Waals and electrostatic forces.

- Mutagenesis Studies : Validate predictions by testing binding affinity to PARP-1 mutants (e.g., Ser904Ala).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。